molecular formula C4ClF10P B1597043 Chloro(bis-pentafluoroethyl)phosphine CAS No. 35449-89-9

Chloro(bis-pentafluoroethyl)phosphine

Cat. No.: B1597043
CAS No.: 35449-89-9
M. Wt: 304.45 g/mol
InChI Key: CRMISLQQSOAARX-UHFFFAOYSA-N
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Description

Chloro(bis-pentafluoroethyl)phosphine is a chemical compound with the molecular formula C4ClF10P. It is a member of the organophosphorus family, characterized by the presence of phosphorus atoms bonded to organic groups. This compound is notable for its unique structure, which includes two pentafluoroethyl groups attached to a phosphorus atom, along with a chlorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro(bis-pentafluoroethyl)phosphine can be synthesized through various methods. One common approach involves the reaction of pentafluoroethyl magnesium bromide with phosphorus trichloride. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using specialized equipment to handle the reactive and potentially hazardous materials. The process may include steps such as distillation and purification to achieve the required quality for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Chloro(bis-pentafluoroethyl)phosphine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines with different substituents.

    Substitution: The chlorine atom can be substituted with other groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of organophosphorus compounds with different functional groups.

Scientific Research Applications

Chloro(bis-pentafluoroethyl)phosphine has several scientific research applications, including:

    Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which chloro(bis-pentafluoroethyl)phosphine exerts its effects involves interactions with various molecular targets. The phosphorus atom can form bonds with other atoms or molecules, leading to the formation of new compounds. The specific pathways involved depend on the nature of the reactions and the conditions under which they occur.

Comparison with Similar Compounds

Similar Compounds

    Chloro(diphenyl)phosphine: Similar in structure but with phenyl groups instead of pentafluoroethyl groups.

    Chloro(trimethyl)phosphine: Contains methyl groups instead of pentafluoroethyl groups.

    Bis(pentafluoroethyl)phosphinic acid: Similar in having pentafluoroethyl groups but with different functional groups.

Uniqueness

Chloro(bis-pentafluoroethyl)phosphine is unique due to the presence of pentafluoroethyl groups, which impart distinct chemical properties such as increased electronegativity and reactivity. This makes it valuable in specific applications where these properties are advantageous.

Properties

IUPAC Name

chloro-bis(1,1,2,2,2-pentafluoroethyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4ClF10P/c5-16(3(12,13)1(6,7)8)4(14,15)2(9,10)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMISLQQSOAARX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)P(C(C(F)(F)F)(F)F)Cl)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4ClF10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373899
Record name Bis(pentafluoroethyl)phosphinous chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35449-89-9
Record name Bis(pentafluoroethyl)phosphinous chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1.16 g (3.0 mmol) of tris(pentafluoroethyl)phosphine, (C2F5)3P, in 1,2-dimethoxyethane is treated with an excess (6 mmol) of a 1.5 M solution of KOH in water. The mixture is stirred at room temperature for 30 min, and the solvent is removed in vacuo. The residue is taken up in 1,2-dimethoxyethane, and an excess of PCl5 (6 mmol) is added, giving bis(pentafluoroethyl)phosphinous acid chloride, (C2F5)2PCl, identified as described above.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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